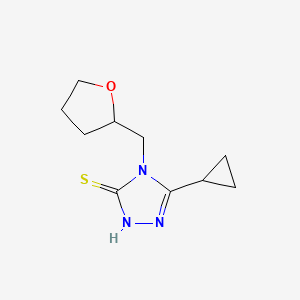

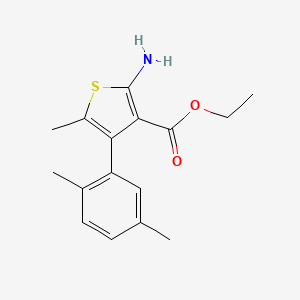

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

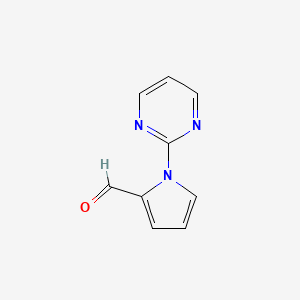

The compound "5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in medicine, pharmacy, agriculture, and material science. These compounds are characterized by a five-membered ring containing three nitrogen atoms and exhibit a variety of biological activities, making them valuable in drug development and other fields .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinates with various reagents. For instance, the basic nucleus of a related triazole compound was synthesized using potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions . Similarly, the synthesis of substituted triazole thiols can be achieved by reacting carbonyl chlorides with thiosemicarbazide, followed by cyclization in the presence of a base like KOH . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to create a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, revealing the orientation of the triazole ring and its substituents, as well as the presence of supramolecular interactions in the solid state . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation and condensation, to yield new compounds with different substituents. The reactivity of the triazole thiol group allows for the formation of S- and S,N-substituted triazole derivatives, which can be further modified to enhance their biological activity . Additionally, the reaction of triazole thiols with halogen-containing compounds through nucleophilic substitution has been explored, leading to the synthesis of a series of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using a combination of physical-chemical analysis methods, including NMR spectroscopy, elemental analysis, and chromatographic techniques . The prediction of pharmacological activity using computer programs like PASS can also provide insights into the potential applications of these compounds . Furthermore, the investigation of antibacterial activity against various microorganisms can reveal the therapeutic potential of these derivatives .

Applications De Recherche Scientifique

Heterocyclic Compounds in Organic Chemistry

Heterocyclic compounds, such as 1,2,4-triazole derivatives, hold a prominent place in modern organic chemistry. These compounds, including derivatives like 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, are widely used in medicine, pharmacy, agriculture, and material production. New derivatives of these compounds have been synthesized and analyzed for their physical-chemical properties and potential pharmacological activities (Khilkovets, 2021).

Anti-Inflammatory Properties

Specific derivatives of 1,2,4-triazole, such as 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their anti-inflammatory properties. This suggests potential medical applications in treating inflammation-related conditions (Arustamyan et al., 2021).

Physicochemical Properties and Synthesis Transformations

The study of physical and chemical properties of 1,2,4-triazole derivatives, including those similar to 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is crucial. New compounds are obtained through various chemical transformations, and their structures are confirmed using modern analysis methods. These compounds are then evaluated for further research, particularly in biological studies (Хільковець, 2021).

Antiradical Activity

Derivatives of 1,2,4-triazole, including compounds structurally related to 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have been studied for their antiradical properties. This research is significant in understanding the potential antioxidative effects of these compounds, which can be beneficial in various medical and pharmaceutical applications (Safonov & Nosulenko, 2021).

Biological Activity Prediction

Investigations into the biological activity of 1,2,4-triazole derivatives, similar to the compound , reveal potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. This indicates the broad spectrum of potential applications for these compounds in the pharmaceutical industry (Bigdan, 2021).

Anti-Tuberculosis Activity

Research into the anti-tuberculosis activity of certain 1,2,4-triazole derivatives suggests potential medical applications in combating tuberculosis. The effectiveness of these compounds against bacterial strains highlights their significance in drug development and disease treatment (Safonov & Zazharskyi, 2019).

Propriétés

IUPAC Name |

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c15-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-14-8/h7-8H,1-6H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMBZQMCGOBDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396808 |

Source

|

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-78-4 |

Source

|

| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

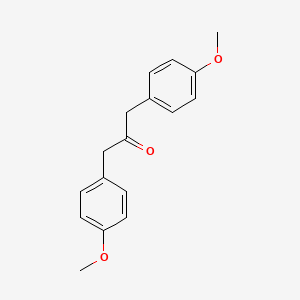

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

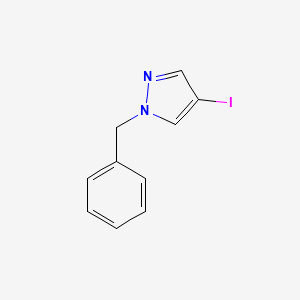

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

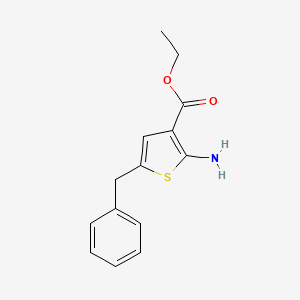

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)